N4-Benzoyl-5-methyldeoxycytidine is classified as a nucleoside analog, specifically a modified form of 2'-deoxycytidine. It has been studied for its utility in oligonucleotide synthesis, where modifications can enhance the stability and binding properties of nucleic acids. The compound can be sourced from various chemical suppliers, and its structure can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
The synthesis of N4-Benzoyl-5-methyldeoxycytidine involves several key steps:
The synthesis has been optimized for large-scale production, allowing for multikilogram quantities to be produced efficiently .
N4-Benzoyl-5-methyldeoxycytidine has the molecular formula and a molecular weight of approximately 345.3 g/mol. The structural features include:
The three-dimensional conformation can be analyzed using computational methods or X-ray crystallography to understand how these modifications affect nucleic acid interactions .
N4-Benzoyl-5-methyldeoxycytidine participates in several important chemical reactions:
These reactions are fundamental in constructing DNA fragments for research and therapeutic applications.
The mechanism of action of N4-Benzoyl-5-methyldeoxycytidine primarily revolves around its incorporation into DNA or RNA strands during synthesis. When included in oligonucleotides:
Studies have shown that methylation at specific positions can affect DNA conformation and stability, impacting biological functions .
N4-Benzoyl-5-methyldeoxycytidine exhibits distinct physical and chemical properties:
These properties are crucial for determining how the compound behaves in biological systems .
N4-Benzoyl-5-methyldeoxycytidine has several important applications:
N4-Benzoyl-5-methyldeoxycytidine is a chemically modified deoxycytidine derivative critical for oligonucleotide synthesis. Its systematic name is N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide, with the molecular formula C₁₇H₁₉N₃O₅ and a molecular weight of 345.35 g/mol [4]. The compound features two strategic modifications: a benzoyl group at the exocyclic N4 amine and a methyl group at the C5 position of the cytosine ring. These modifications significantly alter its chemical behavior compared to unmodified deoxycytidine.
Table 1: Molecular Identifiers of N4-Benzoyl-5-methyldeoxycytidine
Property | Value |
---|---|
CAS Number | 104579-02-4 |
Molecular Formula | C₁₇H₁₉N₃O₅ |
Molecular Weight | 345.35 g/mol |
Exact Mass | 345.132 g/mol |
IUPAC Name | N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
The benzoyl group attached to the N4 position serves as a protective moiety during solid-phase oligonucleotide synthesis. It prevents undesired side reactions, such as adduct formation or base modification, during the acidic and oxidative conditions of chain assembly [1]. For advanced synthetic applications, an additional 5'-O-(4,4'-dimethoxytrityl) (dimethoxytrityl) group is incorporated, yielding derivatives like 5'-O-(4,4'-dimethoxytrityl)-N4-benzoyl-2'-deoxy-5-methylcytidine (CAS 104522-82-2). This dimethoxytrityl group protects the 5'-hydroxyl and acts as a chromophore for real-time monitoring of coupling efficiency (trityl assay). The dimethoxytrityl-protected variant has the molecular formula C₃₈H₃₇N₃O₇ and a molecular weight of 647.72 g/mol [1] [7]. Its bulkiness provides steric hindrance that enhances regioselectivity during phosphoramidite coupling [5] [6].
Methylation at C5 (forming 5-methylcytidine) introduces a hydrophobic methyl group into the major groove of DNA. This modification enhances base-stacking interactions and increases duplex stability, particularly in CG-rich sequences [2]. Concurrent N4-benzoylation alters the hydrogen-bonding profile: The benzoyl carbonyl group reduces the basicity of the N3 atom, preventing protonation-induced mispairing under acidic conditions. This ensures faithful Watson-Crick pairing with guanine during oligonucleotide synthesis, where misincorporation could compromise sequence fidelity [4] [5]. The combined modifications create a conformationally stable analogue that maintains the anti-glycosidic bond orientation critical for helical stacking, as confirmed by X-ray crystallography of related structures [2] [4].
Nuclear Magnetic Resonance spectroscopy provides atomic-level resolution for verifying the structure and stereochemistry of N4-benzoyl-5-methyldeoxycytidine derivatives. ¹H NMR confirms the presence of key protons: the methyl group at C5 (δ ~1.8–2.0 ppm), the benzoyl aromatic protons (δ ~7.4–8.0 ppm), and the anomeric proton of the deoxyribose (δ ~6.0–6.5 ppm, J = 6–8 Hz, confirming β-configuration). Two-dimensional NMR techniques like COSY and HSQC resolve spin-spin coupling networks and correlate protons to their respective carbons [6]. High-resolution mass spectrometry (HRMS) delivers precise molecular weight validation. Electrospray ionization (ESI-HRMS) of the underivatized compound (C₁₇H₁₉N₃O₅) yields an [M+H]⁺ peak at m/z 346.1397 (calc. 346.1399), while the dimethoxytrityl-protected variant (C₃₈H₃₇N₃O₇) shows [M+Na]⁺ at m/z 670.2573 (calc. 670.2576) [4] [6]. For phosphoramidite derivatives like 5'-O-(4,4'-dimethoxytrityl)-N4-benzoyl-2'-deoxy-5-methylcytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (CAS 105931-57-5, C₄₇H₅₄N₅O₈P), matrix-assisted laser desorption/ionization (MALDI-TOF) MS confirms the mass (calc. 847.93 g/mol) and phosphorous incorporation [5].
Table 2: Key Spectral Signatures for Structural Validation
Technique | Compound | Diagnostic Features |
---|---|---|
¹H NMR | N4-Benzoyl-5-methyldeoxycytidine | C5–CH₃: δ 1.92 ppm; Benzoyl Ar–H: δ 7.45–8.10 ppm; H1': δ 6.15 ppm (d, J=6.5 Hz) |
¹³C NMR | N4-Benzoyl-5-methyldeoxycytidine | C5: δ 111.2 ppm; C=O (benzoyl): δ 167.5 ppm; C5–CH₃: δ 12.3 ppm |
HRMS (ESI+) | N4-Benzoyl-5-methyldeoxycytidine | [M+H]⁺: m/z 346.1397 (C₁₇H₂₀N₃O₅⁺) |
HRMS (MALDI-TOF) | 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-O-methylcytidine | [M+Na]⁺: m/z 700.2638 (C₃₉H₃₉N₃O₈Na⁺) |
Ultraviolet spectroscopy reveals electronic transitions in the modified nucleobase. N4-Benzoyl-5-methyldeoxycytidine exhibits a characteristic λₘₐₓ at ~304 nm in methanol, attributable to the π→π* transition of the conjugated benzoyl-carbonyl system overlapping with the pyrimidine ring’s absorption. This shifts bathochromically (to ~310 nm) compared to unmodified deoxycytidine (λₘₐₓ ~271 nm), confirming electronic delocalization [5]. Circular Dichroism spectroscopy probes chiral perturbations induced by the modifications. In the far-UV region (190–260 nm), the deoxyribose ring’s asymmetric environment generates a positive Cotton effect at ~220 nm and a negative band at ~245 nm. These bands are sensitive to the glycosidic torsion angle (χ), reporting on the preferred anti conformation (χ ~ -120° to -160°) [8]. For dimethoxytrityl-protected derivatives, the intense chromophore of the dimethoxytrityl group dominates near-UV CD spectra (260–350 nm), masking nucleoside signals but providing empirical quality control for batch consistency [5] [8]. CD thermal denaturation studies further demonstrate that N4-benzoylation stabilizes the glycosidic bond against thermal isomerization relative to unprotected analogues, a critical feature for high-temperature synthetic steps [3] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7